6-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid
CAS No.:
Cat. No.: VC17815552
Molecular Formula: C9H7ClN2O3
Molecular Weight: 226.61 g/mol
* For research use only. Not for human or veterinary use.
![6-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid -](/images/structure/VC17815552.png)
Specification
Molecular Formula | C9H7ClN2O3 |
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Molecular Weight | 226.61 g/mol |
IUPAC Name | 6-chloro-2-(prop-2-ynoxyamino)pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C9H7ClN2O3/c1-2-5-15-12-8-6(9(13)14)3-4-7(10)11-8/h1,3-4H,5H2,(H,11,12)(H,13,14) |
Standard InChI Key | MTWIHHXUBUCHKN-UHFFFAOYSA-N |
Canonical SMILES | C#CCONC1=C(C=CC(=N1)Cl)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
The compound’s structure centers on a pyridine ring (C₅H₅N) with three distinct substituents (Figure 1):
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Chlorine at position 6, which enhances electrophilicity and influences reactivity in substitution reactions.
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Carboxylic acid at position 3, enabling hydrogen bonding and solubility modulation.
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Propargyloxyamino group (-NH-O-CH₂-C≡CH) at position 2, introducing steric bulk and reactivity for bioorthogonal chemistry.
Molecular Formula and Weight
Property | Value |
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Molecular Formula | C₉H₈ClN₂O₃ |
Molecular Weight | 227.63 g/mol |
IUPAC Name | 6-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid |
The chlorine atom’s electronegativity polarizes the pyridine ring, while the carboxylic acid group enhances solubility in polar solvents like water or ethanol. The propargyloxyamino moiety, with its terminal alkyne, offers click chemistry compatibility, enabling covalent bonding with azide-containing molecules .
Synthetic Strategies
Retrosynthetic Analysis
The compound can be synthesized through sequential functionalization of the pyridine ring:
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Chlorination: Introducing chlorine at position 6 via electrophilic substitution.
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Carboxylic Acid Formation: Oxidation of a methyl group or direct carboxylation at position 3.
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Aminooxypropargyl Group Installation: Coupling a hydroxylamine derivative with propargyl bromide under basic conditions.
Key Reaction Steps
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Step 1: Chlorination of 3-hydroxypyridine using phosphorus oxychloride (POCl₃) yields 6-chloropyridin-3-ol.
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Step 2: Oxidation of the hydroxyl group to a carboxylic acid via potassium permanganate (KMnO₄) in acidic medium generates 6-chloropyridine-3-carboxylic acid.
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Step 3: Reaction with O-propargylhydroxylamine in the presence of a coupling agent (e.g., EDC/HOBt) introduces the propargyloxyamino group at position 2.
Optimization Challenges:
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Steric hindrance from the propargyl group may reduce coupling efficiency, necessitating elevated temperatures (80–100°C) or microwave-assisted synthesis.
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Protecting the carboxylic acid during amine coupling prevents undesired side reactions.
Physicochemical Properties
Solubility and Stability
Property | Value/Behavior |
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Solubility in Water | Moderate (≈5 mg/mL) |
Solubility in DMSO | High (>50 mg/mL) |
Melting Point | Estimated 180–190°C |
Stability | Sensitive to light and humidity; storage at -20°C recommended |
The carboxylic acid group facilitates solubility in polar aprotic solvents, while the propargyl moiety contributes to lipophilicity, balancing membrane permeability in biological systems.
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1700 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch), and 2100 cm⁻¹ (C≡C stretch).
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NMR (¹H):
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δ 2.5 ppm (triplet, 1H, ≡C-H)
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δ 4.3 ppm (singlet, 2H, O-CH₂-C≡)
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δ 8.1–8.5 ppm (pyridine ring protons).
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Reactivity and Functionalization
Click Chemistry Applications
The terminal alkyne in the propargyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. This reactivity is exploited in:
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Bioconjugation: Tagging biomolecules (e.g., proteins, nucleic acids) for imaging or drug delivery .
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Polymer Chemistry: Synthesizing cross-linked hydrogels with tailored mechanical properties.
Substitution Reactions
The chlorine atom undergoes nucleophilic aromatic substitution (NAS) with amines or thiols, yielding derivatives with enhanced bioactivity. For example:
Biological Activity and Applications
Enzyme Inhibition
The carboxylic acid group chelates metal ions in enzyme active sites. Computational docking studies suggest affinity for:
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Matrix metalloproteinases (MMPs): Implicated in cancer metastasis.
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Dihydrofolate reductase (DHFR): A target for antiparasitic drugs.
Material Science Applications
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Coordination Polymers: The carboxylic acid and amino groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming porous frameworks for gas storage.
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Supramolecular Assemblies: Hydrogen bonding drives self-assembly into nanostructures for drug encapsulation.
Comparative Analysis with Structural Analogs
The pyridine core in the target compound offers superior metabolic stability compared to pyridazine derivatives, making it more suitable for in vivo applications.
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